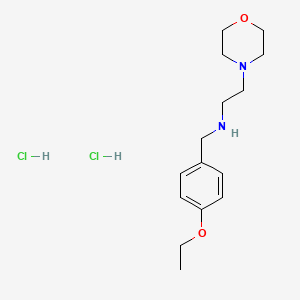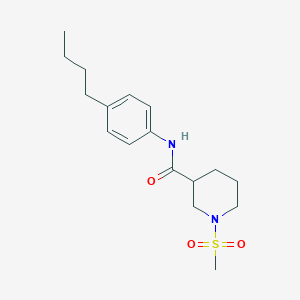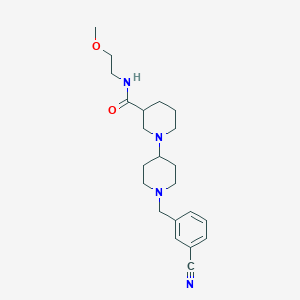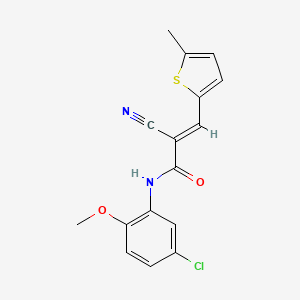
N-(4-bromo-2-methylphenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-1-naphthamide, also known as BML-284, is a small molecule inhibitor of the transcription factor nuclear factor-κB (NF-κB). NF-κB is a key regulator of inflammation, immunity, and cell survival, and its dysregulation has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. BML-284 has been shown to inhibit NF-κB activation and downstream gene expression, making it a promising therapeutic agent for these diseases.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-1-naphthamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and prevents the translocation of NF-κB to the nucleus, where it regulates gene expression. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to be a selective inhibitor of the canonical NF-κB pathway, which is activated by proinflammatory cytokines and other stimuli.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to have anti-inflammatory effects in various cell types and animal models. It reduces the production of proinflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in response to stimuli such as lipopolysaccharide (LPS) and TNF-α. N-(4-bromo-2-methylphenyl)-1-naphthamide also reduces the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In addition, N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-methylphenyl)-1-naphthamide is its selectivity for the canonical NF-κB pathway, which allows for more specific targeting of this pathway compared to other NF-κB inhibitors. N-(4-bromo-2-methylphenyl)-1-naphthamide has also been shown to have good bioavailability and pharmacokinetics in animal models. However, one limitation of N-(4-bromo-2-methylphenyl)-1-naphthamide is its relatively low potency compared to other NF-κB inhibitors, which may require higher doses for therapeutic efficacy. In addition, the potential off-target effects of N-(4-bromo-2-methylphenyl)-1-naphthamide on other signaling pathways should be carefully evaluated.
Direcciones Futuras
For N-(4-bromo-2-methylphenyl)-1-naphthamide research include the development of more potent and selective NF-κB inhibitors, as well as the evaluation of their efficacy in clinical trials. In addition, the potential combination of N-(4-bromo-2-methylphenyl)-1-naphthamide with other therapies, such as chemotherapy or immunotherapy, should be explored. The role of NF-κB in other diseases, such as metabolic disorders and neurodegenerative diseases, also warrants further investigation. Finally, the potential side effects and toxicity of NF-κB inhibitors, including N-(4-bromo-2-methylphenyl)-1-naphthamide, should be carefully evaluated to ensure their safety for clinical use.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-1-naphthamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then reacted with naphthalene-1,2-diamine to yield N-(4-bromo-2-methylphenyl)-1-naphthamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB is often overactivated, leading to tumor growth and resistance to chemotherapy. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to inhibit NF-κB activation and sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, NF-κB is also dysregulated, leading to chronic inflammation and tissue damage. N-(4-bromo-2-methylphenyl)-1-naphthamide has been shown to reduce inflammation and disease severity in animal models of these diseases. In addition, N-(4-bromo-2-methylphenyl)-1-naphthamide has been studied for its potential to treat inflammatory bowel disease, sepsis, and other inflammatory conditions.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-11-14(19)9-10-17(12)20-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDVSSYWLXYMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)
![[1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)
![3-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5313861.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)

![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)

![4-ethyl-2-methyl-5-{[1-(3-phenylbutanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5313892.png)


![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)
![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)

